4,4-Dimethoxy-2-methylbut-2-enal
Description
Properties
CAS No. |
51575-69-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4-dimethoxy-2-methylbut-2-enal |
InChI |
InChI=1S/C7H12O3/c1-6(5-8)4-7(9-2)10-3/h4-5,7H,1-3H3 |
InChI Key |
UKYNGIDUKUFOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(OC)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4,4-Dimethoxy-2-methylbut-2-enal and related compounds, including 4,4-diethoxy-3-methylbut-2-en-1-ol:
| Property | This compound | 4,4-Diethoxy-3-methylbut-2-en-1-ol | Crotonaldehyde |
|---|---|---|---|
| Molecular Formula | C₇H₁₂O₃ (inferred) | C₉H₁₈O₃ | C₄H₆O |
| Functional Groups | Aldehyde, methoxy, α,β-unsaturated | Alcohol, ethoxy, α,β-unsaturated | Aldehyde, α,β-unsaturated |
| Key Substituents | 2-methyl, 4,4-dimethoxy | 3-methyl, 4,4-diethoxy | None (simple enal) |
| Electrophilicity | High (due to aldehyde and C=C) | Moderate (alcohol reduces reactivity) | High |
| Steric Effects | Moderate (methoxy groups) | Higher (ethoxy groups) | Low |
| Potential Applications | Synthetic intermediates, catalysis | Solvents, polymer precursors | Industrial synthesis, resins |
Key Observations:
Functional Group Influence: The aldehyde group in this compound enhances its electrophilicity compared to the alcohol group in 4,4-diethoxy-3-methylbut-2-en-1-ol. This makes the former more reactive in nucleophilic additions or Diels-Alder reactions.
Electronic Effects :
- The electron-donating methoxy groups in this compound may stabilize the conjugated system via resonance, altering reaction pathways compared to simpler enals like crotonaldehyde.
Synthetic Utility: While 4,4-diethoxy-3-methylbut-2-en-1-ol has been historically studied for applications in polymer chemistry (e.g., as a monomer or crosslinking agent), the aldehyde analog (this compound) is more likely to serve as a building block for pharmaceuticals or agrochemicals due to its reactive aldehyde group .
Research Findings and Limitations
- Data Gaps : The evidence provided lacks direct experimental data (e.g., melting point, solubility, spectroscopic profiles) for this compound. Comparative analyses rely on structural extrapolation and literature from analogs like 4,4-diethoxy-3-methylbut-2-en-1-ol.
- Reactivity Studies: Older studies on ethoxy-substituted enols (e.g., from Liebigs Annalen der Chemie) suggest that alkoxy groups influence regioselectivity in cycloadditions, a trend likely applicable to methoxy-substituted enals .
Q & A
Q. What are the optimal synthetic routes for 4,4-Dimethoxy-2-methylbut-2-enal, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via aldol condensation or acetal protection strategies. For example, a two-step approach involving (i) condensation of methyl vinyl ketone with glyoxylic acid under acidic conditions, followed by (ii) protection of the carbonyl group using methanol and a Brønsted acid catalyst (e.g., H₂SO₄). Optimization should focus on:
- Temperature : Maintain 0–5°C during acetal formation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane to enhance reaction efficiency.
- Catalyst Loading : 5 mol% of acid catalyst for balanced reactivity and purification ease.
Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity and structural fidelity .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Identify methoxy groups (δ 3.2–3.4 ppm in ¹H NMR) and α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm).
- GC-MS : Monitor molecular ion peaks (m/z ≈ 158 for [M]⁺) and fragmentation patterns (e.g., loss of methoxy groups).
- IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹).
Cross-validate results with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient (80:20 to 95:5 over 20 min) for purity assessment .
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound’s reactivity across studies be resolved?
- Methodological Answer : Divergences in kinetic data often arise from variations in experimental setups (e.g., solvent polarity, temperature gradients). To address this:
- Triangulation : Compare data from multiple methods (e.g., UV-Vis kinetics, NMR time-course experiments).
- Control Experiments : Standardize solvent systems (e.g., DMSO vs. THF) and oxygen exclusion (via inert gas purging).
- Computational Validation : Use density functional theory (DFT) to model transition states and compare with experimental activation energies.
Recent hybrid modeling approaches, integrating wet-lab data with computational parameters, have improved consistency in resolving such discrepancies .
Q. What computational strategies best predict the electrophilic reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Combine frontier molecular orbital (FMO) theory and molecular dynamics (MD) simulations:
- FMO Analysis : Calculate HOMO-LUMO gaps to assess reactivity toward dienes. Lower gaps (e.g., <5 eV) indicate higher electrophilicity.
- MD Simulations : Model solvent effects (e.g., toluene vs. ethanol) on reaction trajectories and stereoselectivity.
Studies on structurally similar enals (e.g., 4-methoxy-2-methylbut-2-enal) show that Mulliken charges on the β-carbon correlate strongly with experimental rate constants (R² > 0.85) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
